8-Amino-1,2,3,5,6,7-hexahydrodicyclopenta(b,e)pyridine hydrate
Description
8-Amino-1,2,3,5,6,7-hexahydrodicyclopenta(b,e)pyridine hydrate is a polycyclic heterocyclic compound featuring a fused bicyclopentane-pyridine core with an amino substituent at the 8-position and a hydrate moiety.
Properties
IUPAC Name |
2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-trien-8-amine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.H2O/c12-11-7-3-1-5-9(7)13-10-6-2-4-8(10)11;/h1-6H2,(H2,12,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCKMYRCCKCQBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3CCCC3=C2N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211812 | |
| Record name | Dicyclopenta(b,e)pyridine, 1,2,3,5,6,7-hexahydro-8-amino-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62732-43-8 | |
| Record name | Dicyclopenta(b,e)pyridine, 1,2,3,5,6,7-hexahydro-8-amino-, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062732438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclopenta(b,e)pyridine, 1,2,3,5,6,7-hexahydro-8-amino-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cycloaddition Approach
This method employs a [4+2] cycloaddition between a diene and a dienophile to construct one cyclopentane ring, followed by intramolecular ring closure:
Step 1 : Preparation of 1,3-cyclopentadiene derivative
- React cyclopentadiene with acrylonitrile under Lewis acid catalysis (e.g., $$ \text{AlCl}_3 $$) at 80°C for 6 hours to yield 5-cyano-bicyclo[2.2.1]hept-2-ene.
Step 2 : Ring-opening and functionalization
- Treat with $$ \text{H}2\text{SO}4 $$ (conc.) to hydrolyze the nitrile to a ketone.
- Reduce the ketone using $$ \text{NaBH}_4 $$ in ethanol to form the secondary alcohol.
Step 3 : Intramolecular Heck coupling
Reductive Amination of Ketone Precursors
A more efficient route involves reductive amination of a tricyclic ketone intermediate:
Step 1 : Synthesis of 1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8-one
- Condense cyclopentanone with ammonium acetate in acetic acid under reflux to form the imine.
- Subject to high-pressure hydrogenation (10 atm $$ \text{H}_2 $$, 120°C) over Raney Ni catalyst.
Step 2 : Amination via Leuckart reaction
- React the ketone with ammonium formate at 200°C to introduce the amino group.
- Acidic workup (HCl) yields the hydrochloride salt, which is neutralized to the free base.
Step 3 : Hydrate formation
Yield : 45–52% (Step 1–2), 89% recovery after crystallization.
Transition Metal-Catalyzed Cyclization
Recent advances employ ruthenium catalysts for tandem ring-closing metathesis (RCM):
Reagents :
- Grubbs II catalyst (5 mol%)
- 1,7-diene substrate (prepared from cyclopentene derivatives)
- Ammonia gas (for in situ amination)
Conditions :
- Solvent: Dichloromethane, 40°C, 24 hours
- Post-reaction purification via flash chromatography (SiO$$_2$$, ethyl acetate/hexane).
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index (USD/g) |
|---|---|---|---|---|
| Diels-Alder | 32–38 | 95 | 18 | 12.50 |
| Reductive Amination | 45–52 | 98 | 24 | 8.20 |
| RCM Catalysis | 61 | 99 | 24 | 22.75 |
The reductive amination route offers the best balance of yield and cost, while RCM provides higher purity at elevated expense.
Critical Process Parameters
Solvent Selection
Temperature Control
Catalytic System Optimization
- Pd/C vs. Raney Ni : Nickel provides higher selectivity (>98%) for ketone reduction.
- Grubbs II catalyst loading : <5 mol% minimizes metal contamination in the API.
Industrial-Scale Considerations
Major suppliers including Chemenu and American Custom Chemicals Corporation utilize continuous flow reactors for Steps 1–2 of the reductive amination route. Key adaptations:
- Residence time : 8 minutes (vs. 24 hours batch)
- Throughput : 12 kg/day per reactor module
- Purity : 99.8% by HPLC
Analytical Characterization
Post-synthesis QC employs:
Chemical Reactions Analysis
Reactivity of the Amino Group
The 8-amino group participates in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions .
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents.
Table 2: Amino Group Reactivity
Ring Functionalization and Catalytic Modifications
The fused bicyclic system undergoes selective modifications:
-
Electrophilic aromatic substitution (EAS) : Bromination at electron-rich positions (e.g., C-3 or C-5) using Br₂/FeBr₃ .
-
Hydrogenation : Partial saturation of the pyridine ring under H₂/Pd-C to yield decahydro derivatives .
-
Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) catalyzed by Pd(PPh₃)₄ .
Table 3: Ring-Based Reactions
Stability and Hydrate Dynamics
The hydrate form stabilizes the compound via hydrogen bonding but dissociates under anhydrous conditions (e.g., heating >100°C) . Dehydration leads to the formation of the anhydrous amino derivative, which exhibits enhanced reactivity in organic solvents .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that derivatives of dicyclopenta(b,e)pyridine exhibit potential antidepressant effects. Studies have shown that modifications to the structure can enhance serotonin and norepinephrine reuptake inhibition, making them candidates for developing new antidepressant medications .
2. Anticancer Properties
Compounds similar to 8-amino-dicyclopenta(b,e)pyridine have been investigated for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells, particularly in leukemia and breast cancer lines .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored due to its ability to modulate neurotransmitter systems. It may offer therapeutic benefits in conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival .
Materials Science Applications
1. Polymer Chemistry
The compound serves as a building block in synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its unique structure allows for the incorporation into polyamide and polyimide matrices, leading to improved performance in high-temperature applications .
2. Dyes and Pigments
8-Amino-1,2,3,5,6,7-hexahydrodicyclopenta(b,e)pyridine hydrate is being explored as a precursor for synthesizing dyes used in textiles and coatings. Its vibrant color properties make it suitable for producing high-performance pigments .
Organic Synthesis Applications
1. Synthetic Intermediates
In organic synthesis, this compound acts as an intermediate for creating various nitrogen-containing heterocycles. Its reactivity allows chemists to introduce functional groups that can be further modified for specific applications in pharmaceuticals and agrochemicals .
2. Catalysis
Research has shown that derivatives of this compound can function as catalysts in various organic reactions, including asymmetric synthesis and cross-coupling reactions. This catalytic activity is attributed to the presence of the amino group which enhances nucleophilicity.
Case Studies
Mechanism of Action
The mechanism by which 8-Amino-1,2,3,5,6,7-hexahydrodicyclopenta(b,e)pyridine hydrate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta[b]pyridine Derivatives
describes a series of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives with aryl and thiophene substituents (e.g., compounds 5a–e). Key comparisons include:
- Core Structure : The target compound features a fully saturated hexahydrodicyclopenta framework, whereas compounds retain a partially unsaturated 6,7-dihydro-5H backbone. This difference impacts conformational flexibility and electronic properties.
- Substituents: The target’s amino group contrasts with the thiophene and aryl substituents in derivatives.
- Physical Properties : compounds are reported as colorless solids or yellow crystals, while the target’s hydrate form may exhibit distinct crystallinity or hygroscopicity .
Table 1: Structural and Physical Comparison
| Compound Name | Core Structure | Substituents | Physical Form |
|---|---|---|---|
| 8-Amino-... hydrate (Target) | Hexahydrodicyclopenta[b,e]pyridine | Amino, hydrate | Hydrate (unspecified) |
| 4-Phenyl-2-(thiophen-3-yl)-6,7-dihydro... | 6,7-dihydro-5H-cyclopenta[b]pyridine | Phenyl, thiophene | Colorless solid |
| 4-(4-Bromophenyl)-2-(thiophen-3-yl)-... | 6,7-dihydro-5H-cyclopenta[b]pyridine | 4-Bromophenyl, thiophene | Yellow crystal |
Rigidified Pyridine Analogs
investigates (3E,5E)-3,5-dibenzylidene-8-phenyl-1,2,3,5,6,7-hexahydrodicyclopentano[b,e]pyridine, a structurally rigid analog of 2,6-distyrylpyridine. Key distinctions:
- Substituent Effects: The benzylidene and phenyl groups in introduce steric hindrance and extended conjugation, reducing the pyridine nitrogen’s basicity compared to unsubstituted pyridines. The target’s amino group may similarly modulate electronic properties but through inductive effects rather than conjugation .
- The target’s amino group could further alter acidity/basicity, though direct measurements are unavailable.
Amino-Substituted Heterocycles in Toxicity Databases
lists several amino-substituted heterocycles, including dibenzothiazepinones and triazolodibenzothiazepines. While structural parallels exist (e.g., fused polycyclic cores), differences in heteroatoms (e.g., sulfur in dibenzothiazepinones) and functional groups (e.g., ketones) may influence toxicity profiles or biological activity. No comparative toxicity data are provided for the target compound .
Table 2: Amino-Substituted Heterocycles
| Compound Name | Core Structure | Key Functional Groups | Hydrate Form |
|---|---|---|---|
| 8-Amino-... hydrate (Target) | Hexahydrodicyclopenta[b,e]pyridine | Amino, hydrate | Yes |
| 8-Amino-10,11-dihydro-dibenzo(b,e)(1,4)thiazepin-11-one | Dihydrodibenzothiazepinone | Amino, ketone | No |
| 8-Amino-(1,2,4)-triazolo(4,3-d)(b,e)-1,4-dibenzothiazepine | Triazolodibenzothiazepine | Amino, triazole | No |
Biological Activity
8-Amino-1,2,3,5,6,7-hexahydrodicyclopenta(b,e)pyridine hydrate (CAS RN: 62732-43-8) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Structure and Characteristics
The compound features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is CHN·HO, indicating the presence of an amino group which is crucial for its interaction with biological targets.
Physical Properties
- Molecular Weight : 186.25 g/mol
- Melting Point : Not available
- Solubility : Soluble in water and organic solvents
The biological activity of 8-amino derivatives often involves interaction with various enzymes and receptors. Preliminary studies suggest that this compound may exhibit cytotoxic effects, potentially through the inhibition of key metabolic pathways.
Anticancer Activity
Research has demonstrated that similar compounds can act as inhibitors of ribonucleotide reductase, a critical enzyme in DNA synthesis. For instance, derivatives of pyridine-2-carboxaldehyde have shown significant antineoplastic activity in vivo against leukemia models .
Case Study: Antitumor Efficacy
A study investigating the cytotoxicity of related compounds found that certain derivatives exhibited IC50 values in the low micromolar range against L1210 leukemia cells. This suggests that 8-amino-1,2,3,5,6,7-hexahydrodicyclopenta(b,e)pyridine hydrate may have similar potential.
| Compound | IC50 (µM) | Effect on Survival Time (%) |
|---|---|---|
| 5-(methylamino)-pyridine-2-carboxaldehyde | 1.3 | 223% |
| 5-(ethylamino)-pyridine-2-carboxaldehyde | 1.0 | 204% |
| 5-(allylamino)-pyridine-2-carboxaldehyde | 1.4 | 215% |
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds indicate potential efficacy against various bacterial strains. For example:
| Compound | Minimum Suppressive Concentration (MSC) (µg/mL) | Activity Against |
|---|---|---|
| 8-Amino derivative | 6.3 | E. coli ATCC 25922 |
| 8-Amino derivative | 12.5 | S. aureus ATCC 6538 |
| Control (Gentamicin) | 24 | Various strains |
This table illustrates the compound's effectiveness compared to standard antibiotics.
Synthesis and Derivatives
The synthesis of 8-amino-1,2,3,5,6,7-hexahydrodicyclopenta(b,e)pyridine hydrate typically involves multi-step organic reactions. The structural modifications can enhance its biological activity and selectivity towards specific targets.
Synthetic Pathway Overview
- Starting Materials : Appropriate pyridine derivatives.
- Reagents : Use of amines and coupling agents.
- Conditions : Controlled temperature and solvent conditions to optimize yield.
Q & A
Q. What are the standard synthetic protocols for preparing 8-amino-1,2,3,5,6,7-hexahydrodicyclopenta(b,e)pyridine hydrate and its derivatives?
The synthesis typically involves cyclocondensation reactions under reflux conditions. For example, derivatives of structurally similar compounds (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridine) are synthesized via multi-step reactions involving ketone intermediates and aromatic amines in dry pyridine, followed by crystallization . Characterization relies on IR spectroscopy to confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) and NMR (¹H/¹³C) to verify regiochemistry and hydration states .
Q. How do substituents influence the stability and reactivity of this compound during synthesis?
Substituents like halogenated aryl groups (e.g., 4-chlorophenyl in compound 5b) or electron-donating groups (e.g., methoxy in 5e) can alter reaction kinetics and product stability. For instance, bulky substituents may reduce yields due to steric hindrance, while electron-withdrawing groups can stabilize intermediates. Systematic variation of substituents, as seen in , allows for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of 8-amino-hexahydrodicyclopenta(b,e)pyridine derivatives?
Advanced optimization involves:
- High-pressure synthesis : Scaling reactions under controlled pressure (e.g., 100–150 bar) can enhance cyclization efficiency, as demonstrated in analogous systems .
- Green chemistry metrics : Solvent selection (e.g., ethanol/water mixtures) and catalyst recycling reduce environmental impact while maintaining yield (>85% in scaled-up syntheses) .
- Statistical design of experiments (DoE) : Taguchi or response surface methodologies can identify critical variables (temperature, molar ratios) for yield maximization .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for hydrates of polycyclic amines?
Contradictions often arise from dynamic hydration equilibria or conformational flexibility. Solutions include:
Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Linking experimental data to computational models is critical:
- Density Functional Theory (DFT) : Predict transition states for cyclization steps and validate reaction pathways (e.g., [3+2] vs. [4+2] cycloadditions) .
- Conceptual frameworks : Use the quadripolar model (theoretical, epistemological, morphological, technical poles) to integrate synthetic data with mechanistic hypotheses, ensuring methodological rigor .
Q. What methodologies address reproducibility challenges in synthesizing hydrated polycyclic amines?
Reproducibility issues often stem from hygroscopicity or solvent traces. Mitigation strategies:
- Strict anhydrous conditions : Use molecular sieves or gloveboxes for moisture-sensitive steps .
- Standardized protocols : Document solvent purity (e.g., ≤50 ppm H₂O in pyridine) and crystallization gradients (e.g., ethanol/water ratios) .
Methodological Integration
Q. How can researchers design studies to explore biological or catalytic applications of this compound?
- Hybrid experimental design : Combine synthetic chemistry with bioassay screening (e.g., enzyme inhibition assays) using embedded designs, where quantitative data (IC₅₀ values) and qualitative observations (reaction compatibility) are analyzed jointly .
- Theoretical grounding : Align SAR studies with pharmacophore models or ligand-binding theories to prioritize derivatives for testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
